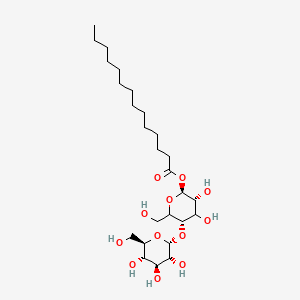
4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-tetradecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-tetradecanoate is a complex carbohydrate derivative It is composed of two glucose molecules linked together with a tetradecanoate (myristate) ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-tetradecanoate typically involves the esterification of a disaccharide with tetradecanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis, where specific enzymes catalyze the formation of the ester bond between the disaccharide and tetradecanoic acid. This method is advantageous due to its specificity and mild reaction conditions, which help in preserving the integrity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-tetradecanoate can undergo various chemical reactions, including:
Oxidation: The glucose units can be oxidized to form gluconic acid derivatives under specific conditions.
Substitution: The hydroxyl groups on the glucose units can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or nitric acid.
Substitution: Reagents like acyl chlorides or alkyl halides.
Major Products Formed
Hydrolysis: Disaccharide and tetradecanoic acid.
Oxidation: Gluconic acid derivatives.
Substitution: Various substituted glucose derivatives.
Wissenschaftliche Forschungsanwendungen
4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-tetradecanoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and carbohydrate chemistry.
Biology: Investigated for its role in cellular processes and as a potential energy source.
Medicine: Explored for its potential therapeutic properties, including its role in drug delivery systems.
Industry: Utilized in the production of biodegradable materials and as an emulsifying agent in various formulations
Wirkmechanismus
The mechanism of action of 4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-tetradecanoate involves its interaction with specific molecular targets and pathways. The compound can be hydrolyzed by enzymes such as esterases, releasing glucose and tetradecanoic acid. The glucose can then enter glycolytic pathways, providing energy to cells, while the tetradecanoic acid can be metabolized through fatty acid oxidation pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cellobiose: A disaccharide composed of two glucose molecules linked by a beta-1,4-glycosidic bond.
Lactose: A disaccharide composed of glucose and galactose linked by a beta-1,4-glycosidic bond.
Maltose: A disaccharide composed of two glucose molecules linked by an alpha-1,4-glycosidic bond
Uniqueness
4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-tetradecanoate is unique due to the presence of the tetradecanoate ester group, which imparts distinct physicochemical properties and potential biological activities compared to other disaccharides .
Eigenschaften
Molekularformel |
C26H48O12 |
|---|---|
Molekulargewicht |
552.7 g/mol |
IUPAC-Name |
[(2S,3R,5S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] tetradecanoate |
InChI |
InChI=1S/C26H48O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-18(29)37-25-23(34)21(32)24(17(15-28)36-25)38-26-22(33)20(31)19(30)16(14-27)35-26/h16-17,19-28,30-34H,2-15H2,1H3/t16-,17?,19-,20+,21?,22-,23-,24-,25+,26-/m1/s1 |
InChI-Schlüssel |
NZQRDYKEEPQCSI-TXVOJWACSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCC(=O)O[C@H]1[C@@H](C([C@@H](C(O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)OC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















